Methyl 5-ethynyl-1H-indole-2-carboxylate
Description
Structure
2D Structure
Properties
Molecular Formula |
C12H9NO2 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
methyl 5-ethynyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H9NO2/c1-3-8-4-5-10-9(6-8)7-11(13-10)12(14)15-2/h1,4-7,13H,2H3 |
InChI Key |
JLTRMZLQQYZSFX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2)C#C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 5-ethynyl-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with ethynylating agents under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, which provide high yields and selectivity . Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Methyl 5-ethynyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of ethyl or methyl derivatives.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents replace hydrogen atoms on the indole ring.
Scientific Research Applications
Methyl 5-ethynyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-ethynyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity. This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 5-ethynyl-1H-indole-2-carboxylate with structurally related indole-2-carboxylates, focusing on substituent effects, synthesis, and properties.
Substituent Effects at Position 5
The 5-position substituent critically influences electronic properties and biological interactions:
- Ethynyl (C≡CH): Introduces strong electron-withdrawing effects (sp-hybridization), enhancing reactivity in cross-coupling reactions (e.g., Sonogashira). Its linear geometry may reduce steric hindrance compared to bulkier groups.
- Chloro (Cl) : Electron-withdrawing and lipophilic, as in Ethyl 5-chloro-3-propionyl-1H-indole-2-carboxylate (MW 321.1, mp 119–121°C). Enhances stability but limits hydrogen-bonding interactions .
- Methoxy (OCH₃) : Electron-donating, as in Ethyl 5-methoxyindole-2-carboxylate (MW 219.24). Increases solubility in polar solvents and may improve bioavailability .
- Benzyloxy (OBn) : Bulky and lipophilic, as in Methyl 5-benzyloxy-1H-indole-2-carboxylate (mp 193–195°C). Protects hydroxyl groups during synthesis .
- Nitro (NO₂): Strongly electron-withdrawing, as in Ethyl 5-nitro-1H-indole-2-carboxylate (CAS 16732-57-3). Often used as an intermediate for reduction to amino groups .
Ester Variations at Position 2
The ester group (methyl vs. ethyl) affects solubility and metabolic stability:
- Methyl ester: Smaller size and higher electrophilicity may enhance hydrolysis rates compared to ethyl esters.
- Ethyl ester : Offers improved lipophilicity, as in Ethyl 5-chloro-3-propionyl-1H-indole-2-carboxylate (yield 43.8%) .
Substitution at Position 3
Additional substituents at position 3 modulate steric and electronic profiles:
- Propionyl (COCH₂CH₃) : Enhances hydrogen-bonding capacity, as in Ethyl 5-chloro-3-propionyl-1H-indole-2-carboxylate .
- Ethyl (CH₂CH₃) : Increases hydrophobicity, as in Methyl 3-ethyl-6-chloro-1H-indole-2-carboxylate (mp 187–189°C, yield 69.3%) .
Key Data for Comparative Analysis
Q & A
Q. What are the key synthetic strategies for Methyl 5-ethynyl-1H-indole-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the indole core. For analogous compounds like ethyl 5-bromo-1H-indole-2-carboxylate, halogenation at the 5-position is achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF as solvent, 0–5°C) . For introducing the ethynyl group, Sonogashira coupling or palladium-catalyzed cross-coupling reactions are viable, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄/CuI . Optimization parameters include:
- Temperature : Low temperatures (e.g., −20°C) minimize side reactions during electrophilic substitutions.
- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
- Catalysts : Pd-based catalysts with ligands (e.g., PPh₃) improve yield in cross-coupling steps .
Purity is monitored via TLC or HPLC, with recrystallization in ethanol/water mixtures for final purification .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., ethynyl proton at δ 2.5–3.5 ppm; ester carbonyl at ~165 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated for C₁₂H₉NO₂: 215.06 g/mol) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98%) .
- X-ray Crystallography : For unambiguous structural confirmation, SHELXL refinement of single-crystal data resolves bond lengths/angles (e.g., C≡C bond at ~1.20 Å) .
Advanced Research Questions
Q. How can crystallographic techniques like SHELX be applied to determine the structure of this compound?
- Methodological Answer :
- Data Collection : Single-crystal X-ray diffraction (SC-XRD) at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .
- Structure Solution : SHELXD solves phase problems via dual-space methods, while SHELXL refines parameters (e.g., anisotropic displacement, hydrogen bonding) .
- Validation : R-factor (<5%), residual density maps (<0.3 eÅ⁻³), and CCDC deposition ensure reproducibility. For example, similar indole derivatives (e.g., ethyl 5-chloro-1H-indole-2-carboxylate) have been resolved with R₁ = 0.039 .
Q. What role does the ethynyl group play in the reactivity and biological activity of this compound?
- Methodological Answer :
- Reactivity : The ethynyl group enables click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation or polymer synthesis. Reaction kinetics can be studied via UV-Vis monitoring of Cu(I)-catalyzed systems .
- Biological Activity : Computational docking (e.g., AutoDock Vina) predicts interactions with enzyme active sites. For example, indole derivatives with electron-withdrawing groups (e.g., CF₃) show enhanced binding to HIV reverse transcriptase (IC₅₀ < 1 μM) . In vitro assays (MTT viability tests) validate cytotoxicity against cancer cell lines (e.g., HeLa, IC₅₀ ~10 µM) .
Key Considerations
- Contradictions : While ethyl 5-bromo derivatives require halogenation at low temps , trifluoromethyl analogs may need harsher conditions (e.g., reflux) . Optimize based on substituent electronics.
- Unresolved Issues : The ethynyl group’s steric effects on crystallization remain understudied; synchrotron-based XRD could improve resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
